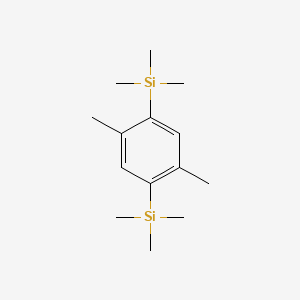![molecular formula C13H16IN5O2 B8482388 1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE](/img/structure/B8482388.png)
1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE
Vue d'ensemble
Description
1-(1,4-Dioxaspiro[45]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-DIOXA-SPIRO[45]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include cyclohexanone, ethylene glycol, and various halogenating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the pyrazolo[3,4-d]pyrimidin-4-amine moiety.
Substitution: Halogen substitution reactions can be used to replace the iodine atom with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of 1-(1,4-DIOXA-SPIRO[4.5]DEC-8-YL)-3-IODO-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINE involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, while the iodine and pyrazolo[3,4-d]pyrimidin-4-amine moieties can participate in various chemical interactions. These interactions can modulate biological pathways and lead to specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,4-Dioxaspiro[4.5]dec-8-yl)piperazine hydrochloride
- 1,4-Dioxaspiro[4.5]dec-8-ylmethanol
- 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxylic acid
Uniqueness
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its combination of a spirocyclic ring with an iodine-substituted pyrazolo[3,4-d]pyrimidin-4-amine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C13H16IN5O2 |
|---|---|
Poids moléculaire |
401.20 g/mol |
Nom IUPAC |
1-(1,4-dioxaspiro[4.5]decan-8-yl)-3-iodopyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H16IN5O2/c14-10-9-11(15)16-7-17-12(9)19(18-10)8-1-3-13(4-2-8)20-5-6-21-13/h7-8H,1-6H2,(H2,15,16,17) |
Clé InChI |
GNSWZAOTVNDBQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1N3C4=NC=NC(=C4C(=N3)I)N)OCCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitroso-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8482333.png)



![dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B8482349.png)




![6-(4-Fluoro-phenyl)-imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B8482385.png)


